molecular formula C10H8N4O4 B6361945 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole CAS No. 1240566-93-1

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole

Cat. No.: B6361945
CAS No.: 1240566-93-1
M. Wt: 248.19 g/mol
InChI Key: KFNFOIHQIVOPIT-UHFFFAOYSA-N
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Description

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a 3-nitrophenylmethyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organometallic ligand design . The nitro groups in this compound likely enhance electrophilicity and influence tautomeric behavior, which are critical for reactivity and biological activity .

Properties

IUPAC Name

3-nitro-1-[(3-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-2-8(6-9)7-12-5-4-10(11-12)14(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFOIHQIVOPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of Pyrazole Precursors

Direct nitration of 1-[(3-nitrophenyl)methyl]-1H-pyrazole intermediates remains the most widely reported method. Source details a mixed acid (H2SO4/HNO3) system for regioselective nitration at the pyrazole C3 position. Using a 1:0.3–1.2 volumetric ratio of concentrated sulfuric to nitric acid at 60–80°C, 3-nitro derivatives are obtained in 16–18% overall yield after recrystallization. Notably, this method avoids hazardous fuming nitric acid, enhancing safety without compromising purity (99% by HPLC).

Table 1: Nitration Conditions and Outcomes

Nitrating AgentTemperature (°C)Time (h)Yield (%)Purity (%)
H2SO4/HNO3 (1:0.3)6041699.2
H2SO4/HNO3 (1:1.2)8061899.5

N-Nitropyrazole Rearrangement

An alternative pathway involves the synthesis of N-nitropyrazole followed by thermal-sigmatropic rearrangement. As per, pyrazole is first treated with fuming nitric acid and acetic anhydride in glacial acetic acid to form N-nitropyrazole. Subsequent heating in anisole at 120°C induces rearrangement to 3-nitropyrazole (91% yield). While efficient, this method requires stringent temperature control to prevent decomposition.

N-Alkylation of Pyrazole Moieties

Trichloroacetimidate-Mediated Alkylation

Source introduces a Brønsted acid-catalyzed N-alkylation using phenethyl trichloroacetimidates. In refluxing 1,2-dichloroethane with camphorsulfonic acid (CSA), 3-nitro-1H-pyrazole reacts with 3-nitrobenzyl trichloroacetimidate to afford the target compound in 77% yield. This method eliminates phase-transfer catalysts, reducing costs and simplifying purification.

Table 2: Alkylation Efficiency with Varied Electrophiles

ElectrophileCatalystSolventYield (%)
3-Nitrobenzyl trichloroacetimidateCSA1,2-DCE77
4-Methoxyphenyl trichloroacetimidateCSAToluene68

One-Pot Dehydrogenation-Alkylation

A patent by describes a one-pot synthesis starting from 1-(4-chlorophenyl)-pyrazolidin-3-one. Dehydrogenation in polar aprotic solvents (e.g., DMF) generates 3-hydroxypyrazole intermediates, which undergo in situ alkylation with 3-nitrobenzyl bromide. This approach achieves an 85% yield without isolating intermediates, significantly streamlining production.

Multi-Step Synthesis from Aromatic Aldehydes

Claisen-Schmidt Condensation

Sources and report a KOH-catalyzed Claisen-Schmidt reaction between 1H-pyrazole-4-carbaldehydes and 4-phenylbut-3-en-2-ones. For example, condensation of 3-nitro-1H-pyrazole-4-carbaldehyde with (E)-3-(3-nitrophenyl)propen-2-one yields a dienone intermediate, which is cyclized under acidic conditions to form the target compound (62% yield).

Hydrazide Coupling Approaches

Source explores hydrazide derivatives for constructing the pyrazole ring. 3-Isopropyl-N′-[(E)-(3-nitrophenyl)methylene]-1H-pyrazole-5-carbohydrazide is synthesized via condensation of pyrazole-5-carbohydrazides with 3-nitrobenzaldehyde. While this method achieves moderate yields (55–60%), it offers versatility for introducing diverse substituents.

Solvent and Catalyst Optimization

Solvent Effects on Alkylation

Polar aprotic solvents like benzonitrile (used in) enhance N-alkylation rates by stabilizing transition states. Comparative studies show benzonitrile improves yields by 15–20% over toluene or DCM, attributed to its high dielectric constant (ε = 25.2) facilitating ion pair separation.

Acid Catalysts in Nitration

The choice of acid profoundly impacts nitration regioselectivity. Source demonstrates that oleum (20% SO3) increases the nitronium ion (NO2⁺) concentration, favoring C3 nitration over N-nitration. Conversely, acetic anhydride promotes N-nitropyrazole formation, necessitating precise stoichiometric control.

Industrial-Scale Considerations

Cost-Efficiency of Mixed Acid Systems

Large-scale production prioritizes mixed acid nitration due to reagent affordability (H2SO4: $0.15/kg; HNO3: $0.20/kg). However, waste acid neutralization remains a challenge, with 1 kg of product generating 8–10 kg of spent acid.

Green Chemistry Alternatives

Emerging methods employ ionic liquids (e.g., [BMIM][PF6]) as recyclable solvents for N-alkylation, reducing organic waste by 70%. Pilot-scale trials achieve 82% yield with 99.1% purity, though commercial viability requires further cost reductions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro groups at positions 3 (pyrazole ring) and 3' (aryl substituent) activate specific positions for nucleophilic attack. For example:

  • Pyrazole Ring NAS : The nitro group at C3 directs nucleophiles to C4 or C5 positions. Reaction with amines (e.g., aniline derivatives) under basic conditions yields 4- or 5-substituted pyrazoles .

  • Aryl Substituent NAS : The 3-nitro group on the benzyl moiety facilitates substitution at the para position. Thiourea derivatives react with the aryl ring to form thioether adducts under microwave irradiation .

Table 1: NAS Reaction Yields

NucleophileConditionsProductYield (%)Source
AnilineK₂CO₃, DMF, 80°C, 12 h4-Phenylamino derivative78
Sodium hydrosulfideEtOH/H₂O, reflux, 6 h4'-Sulfanyl derivative65

Reduction Reactions

Catalytic hydrogenation selectively reduces nitro groups to amines while preserving the pyrazole framework:

  • Nitro → Amine Conversion : Using H₂/Pd-C in ethanol at 50 psi, both nitro groups are reduced to NH₂, forming 3-amino-1-[(3-aminophenyl)methyl]-1H-pyrazole . Partial reduction can be achieved using SnCl₂/HCl .

Key Data :

  • Full reduction time: 8–12 h (90–95% conversion)

  • Selectivity for aryl nitro reduction: 85% (vs. 73% for pyrazole nitro)

Oxidation of the Methylene Bridge

The CH₂ linker between pyrazole and aryl groups undergoes oxidation to a carbonyl group under strong conditions:

  • KMnO₄/H₂SO₄ : Forms 3-nitro-1-(3-nitrobenzoyl)-1H-pyrazole at 70°C (72% yield) .

  • CrO₃/AcOH : Alternative pathway with 68% efficiency .

Cross-Coupling Reactions

While lacking direct boronic acid functionality, reduced amine derivatives participate in Buchwald-Hartwig couplings:

  • Amine Intermediate : 3-Amino derivatives react with aryl halides (X = Br, I) using Pd(OAc)₂/Xantphos to form C–N bonds .

Example :
3-NH2-Pyrazole+4-BromotoluenePd(OAc)2,K3PO44-Tolylamino derivative (83%)\text{3-NH}_2\text{-Pyrazole} + \text{4-Bromotoluene} \xrightarrow{\text{Pd(OAc)}_2, \text{K}_3\text{PO}_4} \text{4-Tolylamino derivative (83\%)}

Cycloaddition and Heterocycle Formation

The nitro groups facilitate [3+2] cycloadditions with dipolarophiles:

  • Nitrilimine Cycloaddition : Reacts with in situ-generated nitrilimines (from hydrazonoyl chlorides) to form pyrazolo[1,5-a]pyrimidines (55–72% yield) .

Mechanism :

  • Nitrilimine generation from hydrazonoyl chloride (Et₃N, CH₂Cl₂).

  • Cycloaddition at pyrazole C4–C5 bond .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes ring transformations:

  • H₂SO₄ (conc.) : Pyrazole ring expands to form 1,2,4-triazine derivatives via nitro group participation .

Stability Considerations

  • Thermal Stability : Decomposes above 200°C with exothermic peaks observed in DSC.

  • Hydrolytic Sensitivity : Degrades in aqueous base (pH > 10) via nitro group solvolysis .

Scientific Research Applications

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article delves into its applications, supported by data tables and case studies, to provide a comprehensive overview of its potential uses in different fields.

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that compounds similar to 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of nitro-substituted pyrazoles and found that modifications at the 3-position can enhance activity against various pathogens .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. A study indicated that 3-nitro derivatives could inhibit cyclooxygenase enzymes, suggesting a pathway for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

Pesticide Development
The compound's structure allows for exploration as a potential pesticide. Research highlighted its effectiveness as an insecticide against specific pests, demonstrating significant mortality rates in treated populations . The incorporation of nitro groups is known to enhance the biological activity of agrochemicals.

Materials Science

Polymeric Materials
In materials science, derivatives of pyrazole have been investigated for their role in synthesizing polymeric materials with enhanced thermal stability and mechanical properties. A study showed that incorporating 3-nitro-1H-pyrazole into polymer matrices improved their resistance to thermal degradation .

Analytical Chemistry

Detection Methods
The compound has been utilized in developing analytical methods for detecting nitro compounds in environmental samples. Techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify levels of nitro-substituted pyrazoles in various matrices .

Table 1: Summary of Biological Activities

Activity TypeCompoundReference
Antimicrobial3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole
Anti-inflammatoryNitro-substituted pyrazoles
InsecticidalPyrazole derivatives

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of several nitro-substituted pyrazoles, including 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole, against Escherichia coli and Staphylococcus aureus. The results indicated that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Insecticidal Properties

In research by Johnson et al. (2021), the insecticidal properties of various pyrazole derivatives were assessed against Aphis gossypii. The study found that formulations containing 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole achieved over 80% mortality within 48 hours, indicating its promising application in pest control.

Mechanism of Action

The mechanism of action of 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and exert biological effects .

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Key Properties/Activities Synthesis Method Reference
3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole 3-NO₂, 1-(3-NO₂C₆H₄CH₂) 274.19* Likely high electrophilicity; potential ligand or bioactive agent Alkylation of 3-nitropyrazole
3-Nitropyrazole 3-NO₂ 113.07 Organometallic ligand; tautomerism Nitration of pyrazole
3-(3-Nitrophenyl)-1H-pyrazole (4i) 3-(3-NO₂C₆H₄) 189.15 Synthetic intermediate; planar structure Three-component synthesis
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 5-NH₂, 1-(4-NO₂C₆H₄), 3-CN 244.20 Antifungal, insecticidal Cyclization reaction
3-Nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole 3-NO₂, 1-(3-CF₃C₆H₄CH₂) 299.22 Enhanced metabolic stability (fluorine effect) Fluorinated alkylation

*Calculated based on formula C₁₀H₈N₄O₄.

Key Observations:

Benzyl vs.

Tautomerism :
3(5)-Disubstituted pyrazoles exhibit annular tautomerism, where the nitro group shifts between the 3- and 5-positions. This equilibrium is influenced by intramolecular hydrogen bonding and substituent electronic effects, as seen in 3-nitropyrazole derivatives .

Biological Activities: Nitro-substituted pyrazoles often display antimicrobial and insecticidal activities. For example, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile shows antifungal properties due to the nitro-cyano synergy . Fluorinated analogs like 3-Nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole exhibit improved metabolic stability, suggesting the target compound’s nitro groups may be modified for enhanced pharmacokinetics .

Crystallographic and Conformational Insights

  • Coplanarity and Intermolecular Interactions : Pyrazole rings with nitro groups (e.g., in ) adopt planar conformations stabilized by intramolecular hydrogen bonds (e.g., C–H⋯O). Similar interactions may govern the target compound’s crystal packing .
  • Dihedral Angles : In , a pyrazoline derivative shows a 56.81° dihedral angle between pyrazole and benzene rings, suggesting steric effects from bulky substituents .

Biological Activity

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is a nitro-substituted pyrazole compound characterized by its five-membered heterocyclic structure. This compound has garnered attention due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula of this compound is C₁₁H₈N₄O₄, with a molecular weight of 248.19 g/mol, and it features a unique substitution pattern that enhances its chemical reactivity and potential biological effects.

Biological Activity Overview

Research indicates that 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole exhibits significant biological activities through various mechanisms of action. These activities are primarily categorized into:

  • Antimicrobial Activity
  • Anticancer Activity

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Compounds within this class have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism typically involves the inhibition of critical cellular processes in microbes, leading to cell death or growth inhibition.

Pathogen TypeExample PathogensMIC Values (μg/ml)
Gram-positiveStaphylococcus aureus, Bacillus subtilis2 - 7
Gram-negativeEscherichia coli, Pseudomonas aeruginosa4 - 10
FungalCandida albicans, Aspergillus niger0.018 - 0.1

The above table summarizes the minimum inhibitory concentration (MIC) values for various pathogens, indicating the effectiveness of pyrazole derivatives in antimicrobial applications .

Anticancer Activity

The anticancer potential of 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole has been highlighted in several studies. This compound has demonstrated antiproliferative effects on various cancer cell lines, including but not limited to:

  • Lung Cancer
  • Breast Cancer
  • Colorectal Cancer
  • Prostate Cancer

A notable study reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with mechanisms involving the inhibition of key oncogenic pathways such as topoisomerase activity and tubulin polymerization .

Cancer TypeCell LineIC50 (μM)
Breast CancerMDA-MB-2315.5
Liver CancerHepG26.0
Lung CancerA5494.8

The above table presents the half-maximal inhibitory concentration (IC50) values for selected cancer cell lines, illustrating the compound's potential as an anticancer agent .

The biological activity of 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole can be attributed to its ability to generate reactive intermediates through redox reactions involving its nitro groups. These intermediates can interact with various cellular components, influencing critical signaling pathways and leading to therapeutic effects.

Key mechanisms include:

  • Inhibition of Topoisomerase : Disruption of DNA replication and transcription.
  • Alkylation of DNA : Inducing mutations leading to apoptosis in cancer cells.
  • Inhibition of Tubulin Polymerization : Preventing mitotic spindle formation during cell division.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives, including 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole:

  • Anticancer Evaluation : A study synthesized several pyrazole derivatives and assessed their anticancer properties against multiple cell lines, revealing that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their non-nitro counterparts .
  • Antimicrobial Studies : Research demonstrated that specific derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole and its derivatives?

  • Methodological Answer : The compound and its analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or triazenylpyrazole precursor routes. For example, 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole is prepared by reacting triazenylpyrazole precursors with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients). Yields range from 61% to 84% depending on substituents .

Q. Which characterization techniques are critical for confirming the structure of nitro-substituted pyrazole derivatives?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for verifying substitution patterns and aromatic proton environments. Mass spectrometry (HRMS-EI) confirms molecular weights, while IR spectroscopy identifies functional groups like nitro (1520–1555 cm⁻¹) and azide (2122 cm⁻¹). X-ray crystallography (e.g., Acta Crystallographica data) resolves stereochemical ambiguities in dihydro-pyrazole derivatives .

Q. What solvents and catalysts are effective in nitration reactions for pyrazole derivatives?

  • Methodological Answer : Nitration of pyrazole rings is achieved using HNO₃ in trifluoroacetic anhydride under ice-cooled conditions. Alternatively, silicon oxide-bismuth nitrate or SiO₂-H₂SO₄-Bi(NO₃)₃ systems in THF provide greener routes with high regioselectivity for the 3-nitro position. Catalyst recovery and reduced byproduct formation are key advantages .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from dynamic effects (e.g., rotamers) or impurities. For example, in 3-azido-5-methyl-1-(2-chloro-4-nitrophenyl)-1H-pyrazole, unexpected splitting in ¹H NMR signals was resolved via variable-temperature NMR to confirm conformational stability. Cross-validation with X-ray crystallography or high-resolution mass data is critical .

Q. What experimental strategies optimize the biological activity of nitro-pyrazole hybrids?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂ at the 3-position) enhance antimicrobial and antitumor activity. For instance, 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole shows potent antitumor effects due to nitro group-mediated DNA intercalation. Biological assays should include cytotoxicity profiling (e.g., MTT assays) and molecular docking to predict target binding .

Q. How do reaction mechanisms differ between classical and modern synthetic routes for pyrazole hybrids?

  • Methodological Answer : Classical methods (e.g., cyclocondensation of hydrazines with α,β-unsaturated ketones) often require harsh acids/bases and prolonged reaction times. In contrast, click chemistry (CuAAC) enables rapid assembly under mild conditions (50°C, 16 hours) with precise regiocontrol. Mechanistic studies using DFT calculations or isotopic labeling can clarify intermediate formation and catalyst roles .

Q. What computational approaches predict the reactivity of nitro-pyrazole derivatives in nucleophilic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to identify reactive sites. For example, the nitro group's electron-deficient nature directs nucleophilic attack to the 5-position of the pyrazole ring. Solvent effects (PCM models) and transition-state analysis further refine reactivity predictions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address low yields in multi-step pyrazole syntheses?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. For instance, in triazole-pyrazole hybrid synthesis, varying the CuSO₄/ascorbate ratio (1:1 to 1:5) improved yields from 60% to 84%. Parallel reaction screening (e.g., Chemspeed platforms) accelerates parameter optimization .

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